methyl 4,5-dihydro-1H-imidazole-4-carboxylate hydrochloride
Overview
Description
“Methyl 4,5-dihydro-1H-imidazole-4-carboxylate hydrochloride” is an organic compound that belongs to the imidazole family . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical and Chemical Properties Analysis
“this compound” is a powder . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Imidazole Derivatives and Their Applications
Antitumor Activity Imidazole derivatives, including bis(2-chloroethyl)amino derivatives of imidazole and related structures, have been extensively reviewed for their antitumor activities. Some of these compounds have progressed through preclinical testing, indicating their potential as antitumor drugs. The structures of these derivatives are of significant interest for the synthesis of new compounds with diverse biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Chemical Modification for Specific Properties The modification of imidazole structures, such as xylan derivatives, has been explored for creating new biopolymer ethers and esters. These modifications can lead to specific properties depending on the functional groups introduced, the degree of substitution, and the substitution pattern, demonstrating the versatility of imidazole derivatives in material science and drug delivery applications (Petzold-Welcke, K., Schwikal, K., Daus, S., & Heinze, T., 2014).
Immune Response Modifier Imidazole derivatives such as imiquimod have shown promise as immune response modifiers. They activate the immune system through localized induction of cytokines, demonstrating their potential in treating various cutaneous diseases without inherent antiviral or antiproliferative activity in vitro. The use of imiquimod and its analogs highlights the role of imidazole derivatives in developing topical agents for skin disorders (Syed, T., 2001).
Corrosion Inhibition Imidazoline and imidazoline derivatives, related to imidazole compounds, are noted for their effectiveness as corrosion inhibitors. Their chemical structure, which includes a heterocyclic ring and nitrogen atoms, allows for strong adsorption on metal surfaces. These compounds are environmentally friendly and cost-effective, making them valuable in the petroleum industry for corrosion inhibition (Sriplai, N., & Sombatmankhong, K., 2023).
Pharmacological Activities of Imidazo[2,1-b]-thiazoles Imidazo[2,1-b]thiazoles, another derivative related to imidazole, have shown a wide range of pharmacological activities. This review covers the therapeutic potential of imidazo[2,1-b]thiazoles, including antimicrobial, antiviral, and anti-inflammatory effects. The versatility of these compounds in drug development highlights the significant role of imidazole derivatives in medicinal chemistry (Shareef, M., Khan, I., Babu, B. N., & Kamal, A., 2019).
Mechanism of Action
Target of Action
Methyl 4,5-dihydro-1H-imidazole-4-carboxylate hydrochloride is a derivative of imidazole . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects would depend on the specific biological activity and the target of the compound.
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives, the compound could potentially have diverse effects at the molecular and cellular level .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . Therefore, the future directions of “methyl 4,5-dihydro-1H-imidazole-4-carboxylate hydrochloride” could be in the development of new drugs.
Properties
IUPAC Name |
methyl 4,5-dihydro-1H-imidazole-5-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.ClH/c1-9-5(8)4-2-6-3-7-4;/h3-4H,2H2,1H3,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBZQWYACCNIEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN=CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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